molecular formula C13H13NOS2 B2773317 (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one CAS No. 153567-97-6

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one

Cat. No. B2773317
CAS RN: 153567-97-6
M. Wt: 263.4 g/mol
InChI Key: JHAHQBBMMGFVIS-UHFFFAOYSA-N
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Description

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one, also known as 5E-MesTh, is a highly versatile, sulfur-containing heterocyclic compound that has been studied extensively for its various applications in the scientific world. It is a colorless, crystalline solid that can be synthesized from readily available starting materials. Due to its unique chemical structure, 5E-MesTh has a wide range of potential applications in the fields of organic synthesis, biochemistry, and medicine.

Scientific Research Applications

Modern Approaches to Benzothiazole Derivatives

Benzothiazoles, including compounds like (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one, are highlighted for their biological activity and demand in industry. Recent synthesis methods emphasize green chemistry principles and atom economy, making these compounds valuable for drug development and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, related to the structural class of thiazoles, benefits from hybrid catalysts, enhancing the development of lead molecules for the pharmaceutical industry. This approach underscores the adaptability and extensive applicability of thiazole derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Thiazolidinediones in Pharmacology

2,4-Thiazolidinedione derivatives, part of the same chemical family, show a wide range of biological activities, providing a fertile ground for the development of antimicrobial, anticancer, and antidiabetic agents. Their structural versatility allows for significant modifications, leading to novel drug molecules (Singh et al., 2022).

Vulcanization Accelerators

2-Mercaptothiazole derivatives, including compounds similar to this compound, play a crucial role in rubber vulcanization, showcasing the compound's industrial significance beyond pharmacological applications (Trivette, Morita, & Young, 1962).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one involves the condensation of mesitylidenemalononitrile with 2-aminothiophenol followed by cyclization and oxidation steps.", "Starting Materials": [ "Mesitylidenemalononitrile", "2-aminothiophenol", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve mesitylidenemalononitrile and 2-aminothiophenol in acetic acid and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture and filter the precipitated product.", "Step 3: Dissolve the product in sodium hydroxide solution and heat the mixture to reflux for 2 hours to cyclize the thiazole ring.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Dissolve the product in hydrogen peroxide solution and heat the mixture to reflux for 2 hours to oxidize the thiol group to a disulfide bond.", "Step 6: Cool the reaction mixture and filter the precipitated product to obtain the final compound." ] }

CAS RN

153567-97-6

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)

InChI Key

JHAHQBBMMGFVIS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C

solubility

not available

Origin of Product

United States

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